molecular formula C14H7F4N3OS B2359819 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1206986-74-4

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2359819
CAS No.: 1206986-74-4
M. Wt: 341.28
InChI Key: TWCCJUQVTJESNN-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 4,6-difluorobenzo[d]thiazole with 2,6-difluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .

Comparison with Similar Compounds

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea can be compared with other benzo[d]thiazole derivatives, such as:

    2-(4,6-Difluorobenzo[d]thiazol-2-yl)aniline: Similar structure but lacks the urea moiety, which may result in different biological activities.

    4,6-Difluorobenzo[d]thiazole-2-carboxylic acid: Contains a carboxylic acid group instead of the urea moiety, leading to different chemical reactivity and applications.

    2-(4,6-Difluorobenzo[d]thiazol-2-yl)ethanol: Contains an alcohol group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3OS/c15-6-4-9(18)12-10(5-6)23-14(20-12)21-13(22)19-11-7(16)2-1-3-8(11)17/h1-5H,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCCJUQVTJESNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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